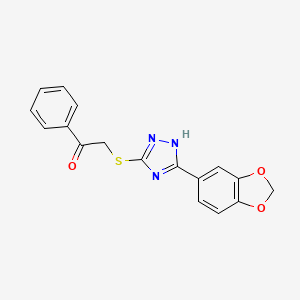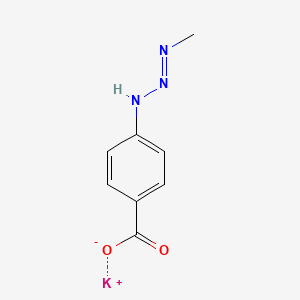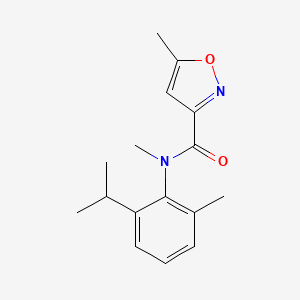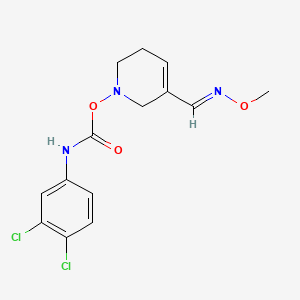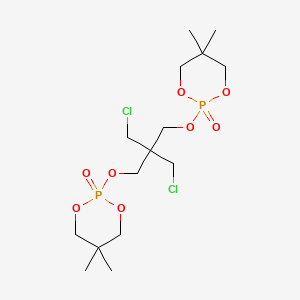![molecular formula C20H32MoNNaO6Si-6 B12724917 sodium;[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;dioxido(oxo)silane;molybdenum;oxygen(2-);hydroxide CAS No. 103513-39-9](/img/structure/B12724917.png)
sodium;[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;dioxido(oxo)silane;molybdenum;oxygen(2-);hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenanthrenmethanamin, 1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)-, Verbindung mit Molybdän-Natriumhydroxid-Oxid-Silikat ist eine komplexe chemische Verbindung mit einer einzigartigen Struktur. Diese Verbindung ist für ihre Anwendungen in verschiedenen Bereichen bekannt, darunter Chemie, Biologie, Medizin und Industrie. Sie zeichnet sich durch ihre glasartige feste Form mit gelblicher bis gelbroter blaulilacher Fluoreszenz aus .
Vorbereitungsmethoden
Die Synthese von 1-Phenanthrenmethanamin, 1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- umfasst mehrere Schritte. Die Verbindung wird typischerweise durch eine Reihe von organischen Reaktionen synthetisiert, darunter Hydrierung und Methylierung. Die Reaktionsbedingungen erfordern häufig bestimmte Temperaturen und Drücke, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Industrielle Produktionsverfahren können große Reaktoren und kontinuierliche Fließsysteme beinhalten, um die Verbindung effizient zu produzieren .
Analyse Chemischer Reaktionen
Diese Verbindung unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffgas, methylierende Mittel und Oxidationsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen verschiedene Derivate der Verbindung erzeugen, während Reduktionsreaktionen zur Bildung einfacherer Amine führen können .
Wissenschaftliche Forschungsanwendungen
1-Phenanthrenmethanamin, 1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Reagenz in verschiedenen organischen Synthesen verwendet. In der Biologie wurde es auf seine potenziellen antimikrobiellen Eigenschaften untersucht. In der Medizin wird die Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht. In der Industrie wird es bei der Produktion verschiedener Materialien und Chemikalien verwendet .
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wird angenommen, dass sie ihre Wirkung durch Bindung an bestimmte Rezeptoren oder Enzyme ausübt und so deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, können je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Im Vergleich zu anderen ähnlichen Verbindungen zeichnet sich 1-Phenanthrenmethanamin, 1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- durch seine einzigartige Struktur und Eigenschaften aus. Zu den ähnlichen Verbindungen gehören Dehydroabietylamin und andere Derivate von Phenanthrenmethanamin. Diese Verbindungen weisen einige strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen und ihrem gesamten chemischen Verhalten .
Eigenschaften
CAS-Nummer |
103513-39-9 |
|---|---|
Molekularformel |
C20H32MoNNaO6Si-6 |
Molekulargewicht |
529.5 g/mol |
IUPAC-Name |
sodium;[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;dioxido(oxo)silane;molybdenum;oxygen(2-);hydroxide |
InChI |
InChI=1S/C20H31N.Mo.Na.O3Si.H2O.2O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;;;1-4(2)3;;;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;;;;1H2;;/q;;+1;-2;;2*-2/p-1/t18-,19-,20+;;;;;;/m0....../s1 |
InChI-Schlüssel |
PDFYLDSRNMNQKC-JRSMYXQOSA-M |
Isomerische SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C.[OH-].[O-2].[O-2].[O-][Si](=O)[O-].[Na+].[Mo] |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.[OH-].[O-2].[O-2].[O-][Si](=O)[O-].[Na+].[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



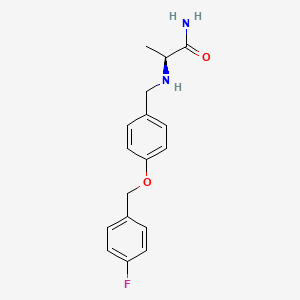
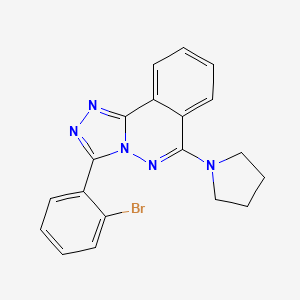


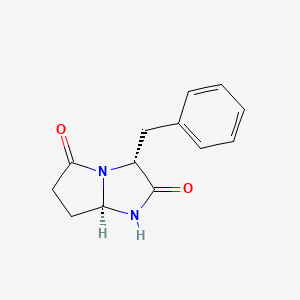

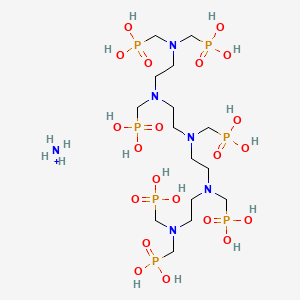
![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)
